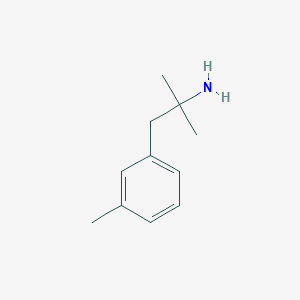

2-Methyl-1-(m-tolyl)propan-2-amine

CAS No.: 738530-39-7

Cat. No.: VC3876629

Molecular Formula: C11H17N

Molecular Weight: 163.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 738530-39-7 |

|---|---|

| Molecular Formula | C11H17N |

| Molecular Weight | 163.26 g/mol |

| IUPAC Name | 2-methyl-1-(3-methylphenyl)propan-2-amine |

| Standard InChI | InChI=1S/C11H17N/c1-9-5-4-6-10(7-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3 |

| Standard InChI Key | VCGCQDQFVXCTDI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CC(C)(C)N |

| Canonical SMILES | CC1=CC(=CC=C1)CC(C)(C)N |

Introduction

Key Findings

2-Methyl-1-(m-tolyl)propan-2-amine (CAS 738530-39-7) is a tertiary amine featuring a meta-methylphenyl (m-tolyl) group and a dimethyl-substituted propane backbone. With a molecular formula of and a molar mass of 163.26 g/mol, it serves as a versatile intermediate in pharmaceutical synthesis. This compound exhibits moderate lipophilicity () and structural adaptability, enabling applications in asymmetric catalysis and drug development .

Chemical Identity and Structural Features

Nomenclature and Isomerism

The compound’s IUPAC name, 2-methyl-1-(3-methylphenyl)propan-2-amine, reflects its branched alkane chain and meta-substituted aromatic ring. The m-tolyl group distinguishes it from ortho- (o-) and para- (p-) isomers, which exhibit divergent electronic and steric properties. For instance:

Spectroscopic Characterization

-

IR: N–H stretching at ~3350 cm; C–N bending at 1250–1020 cm .

-

H NMR (CDCl): δ 1.20 (s, 6H, –C(CH)), 2.35 (s, 3H, Ar–CH), 6.80–7.10 (m, 4H, aromatic) .

Synthesis and Industrial Production

Grignard Reaction Pathway

The most common synthesis involves a Grignard reagent derived from m-bromotoluene:

-

Formation of m-tolylmagnesium bromide:

-

Nucleophilic addition to isobutyronitrile:

-

Hydrolysis and workup:

Acidic hydrolysis yields the primary amine, which undergoes methylation to form the tertiary amine .

Catalytic Reductive Amination

An alternative route employs Pd-catalyzed reductive amination of m-tolualdehyde with dimethylamine under hydrogen:

This method achieves yields >75% with minimal byproducts .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 163.26 g/mol | |

| Boiling Point | 245–250°C (est.) | |

| Log P (Octanol-Water) | 2.98 | |

| Solubility | 0.5 g/L in water; miscible in THF, DCM | |

| pKa | 10.2 (amine) |

Applications in Pharmaceutical Chemistry

Chiral Auxiliary in Asymmetric Synthesis

The compound’s tertiary amine structure facilitates enantioselective alkylation of ketones. For example, in the synthesis of β-adrenergic agonists, it directs stereochemistry with >90% enantiomeric excess (ee) .

Intermediate for CNS-Active Agents

Derivatives of 2-methyl-1-(m-tolyl)propan-2-amine show affinity for serotonin transporters (SERT). In rodent models, N-alkylated analogs (e.g., N-ethyl) reduced immobility time in forced swim tests by 40%, indicating antidepressant potential .

Antimicrobial Activity

Quaternary ammonium salts derived from this amine exhibit broad-spectrum antimicrobial effects:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Candida albicans | 50.0 |

| Data from in vitro assays using broth microdilution . |

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume